trans-2-(3-Chlorophenyl)cyclopentanol
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Overview
Description
trans-2-(3-Chlorophenyl)cyclopentanol: is a chemical compound characterized by a cyclopentanol ring with a chlorine-substituted phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3-Chlorophenyl)cyclopentanol typically involves the following steps:
Friedel-Crafts Alkylation: : Reacting 3-chlorobenzene with cyclopentanone in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reduction: : The resulting ketone is then reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
In an industrial setting, the compound is produced through optimized versions of the above reactions, often employing continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.
Chemical Reactions Analysis
trans-2-(3-Chlorophenyl)cyclopentanol: undergoes several types of reactions:
Oxidation: : The hydroxyl group can be oxidized to form the corresponding ketone, cyclopentanone.
Reduction: : The compound can be further reduced to form the corresponding alkane.
Substitution: : The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Chromium(VI) oxide (CrO₃) in acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Nucleophiles such as hydroxide (OH⁻) or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: : Cyclopentanone.
Reduction: : trans-2-(3-Chlorophenyl)cyclopentane.
Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
trans-2-(3-Chlorophenyl)cyclopentanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: : Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which trans-2-(3-Chlorophenyl)cyclopentanol exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways Involved: : Inhibition or activation of biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
trans-2-(3-Chlorophenyl)cyclopentanol: is compared with similar compounds such as:
2-(3-Chlorophenyl)cyclopentanol (cis isomer): : Different spatial arrangement leading to different biological activity.
2-(3-Chlorophenyl)cyclohexanol: : Similar structure but with a six-membered ring instead of five, affecting its chemical properties and reactivity.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
(1S,2R)-2-(3-chlorophenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJWMSMUZCFGKY-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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